

Application Notes and Protocols: ALG-097558 for Viral Replication Inhibition Studies

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Compound of Interest		
Compound Name:	ALG-097558	
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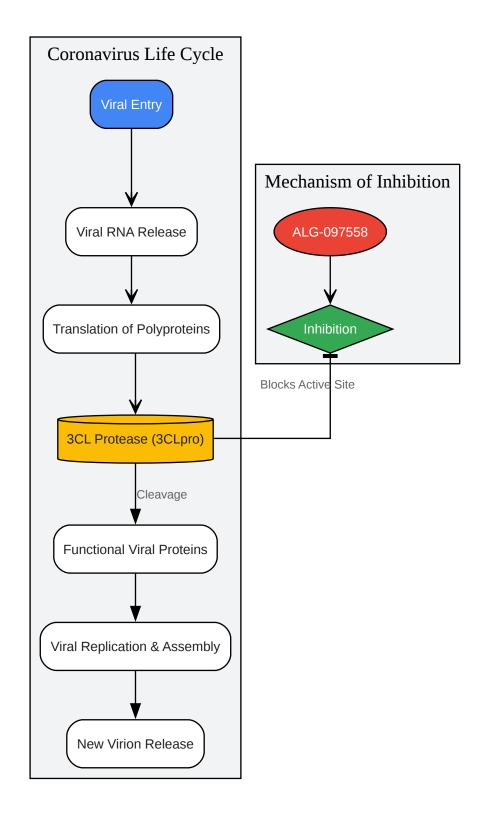
Introduction

ALG-097558 is a potent, orally bioavailable, pan-coronavirus inhibitor targeting the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2][3] Developed by Aligos Therapeutics in collaboration with KU Leuven, this compound has demonstrated significant antiviral activity against a broad spectrum of coronaviruses, including SARS-CoV-2 and its variants.[4][5][6][7] Notably, **ALG-097558** does not require ritonavir boosting, a common pharmacological enhancement strategy for protease inhibitors.[1][4][6][8] Preclinical data indicates superior potency of **ALG-097558** compared to other 3CLpro inhibitors like nirmatrelvir.[4][6][7][9] These application notes provide a summary of its antiviral activity and detailed protocols for its use in viral replication inhibition studies.

Mechanism of Action

ALG-097558 is a reversible covalent inhibitor of the viral 3CL protease (also known as the main protease, Mpro).[10][11][12][13] This enzyme is critical for the post-translational processing of viral polyproteins into functional non-structural proteins necessary for viral replication. By binding to the active site of the 3CLpro, **ALG-097558** blocks this processing step, thereby halting the viral life cycle.





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Figure 1: Mechanism of Action of ALG-097558.



Data Presentation In Vitro Antiviral Activity

ALG-097558 has demonstrated potent antiviral activity against a range of coronaviruses in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of ALG-097558

Compound	SARS-CoV-2 3CLpro IC50 (nM)	SARS-CoV-2 3CLpro Ki (nM)	Human Cathepsin L IC50 (nM)	Human Rhinovirus 3C Protease IC50 (nM)
ALG-097558	0.27	0.074	> 10,000	> 10,000
Nirmatrelvir	2.92	2.03	> 10,000	> 10,000

Data sourced from preclinical reports.[1][14]

Table 2: Pan-Coronavirus Activity of **ALG-097558** in Cellular Assays (EC50 in μM)



Virus	Variant/Isol ate	ALG-097558	Nirmatrelvir	Ensitrelvir	Pomotrelvir
SARS-CoV-2	Wuhan	0.010	0.116	-	-
B.1.1.7 (Alpha)	0.012	0.099	0.038	0.023	
B.1.1.529 (Omicron)	0.008	0.069	0.123	0.152	_
BA.2	0.007	0.045	0.035	0.137	
BA.5	0.013	0.089	0.119	0.215	
SARS-CoV-1	Isolate Vietnam	0.022	0.148	0.150	0.323
MERS-CoV	EMC	0.005	0.025	0.100	>0.1
β-hCoV	OC43	0.008	0.047	0.135	0.168
α-hCoV	229E	0.017	0.502	6.300	0.281

EC50 values were determined in various cell lines including VeroE6, A549-ACE2-TMPRSS2, HeLa, and Huh-7.[14][15] No cytotoxicity was observed for **ALG-097558** at concentrations up to 100 μ M.[14][15]

In Vivo Efficacy in a Syrian Hamster Model

Oral administration of **ALG-097558** resulted in a significant reduction of viral load and lung pathology in a Syrian hamster model of SARS-CoV-2 (Delta variant) infection.[1][3]

Table 3: In Vivo Efficacy of ALG-097558 in SARS-CoV-2 Infected Hamsters



Treatment Group	Log10 Reduction of Infectious Virus in Lungs
75 mg/kg ALG-097558	6.7
25 mg/kg ALG-097558	Significant Decrease
8.3 mg/kg ALG-097558	Significant Decrease
2.5 mg/kg ALG-097558	3.5
50 mg/kg GS-441524	1.8
2.5 mg/kg ALG-097558 + 50 mg/kg GS-441524	5.7

Data is a compilation from preclinical studies.[1][15] Dosing was administered orally.

Experimental Protocols

The following are representative protocols for evaluating the antiviral activity of ALG-097558.

3CLpro Enzymatic Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of **ALG-097558** against coronavirus 3CL protease using a fluorescence resonance energy transfer (FRET) based assay.



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Figure 2: Workflow for 3CLpro Enzymatic Inhibition Assay.

Materials:

- Recombinant 3CL protease (e.g., from SARS-CoV-2)
- FRET-based 3CLpro substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)



- Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
- ALG-097558, dissolved in DMSO
- 96-well black plates
- Fluorescence plate reader

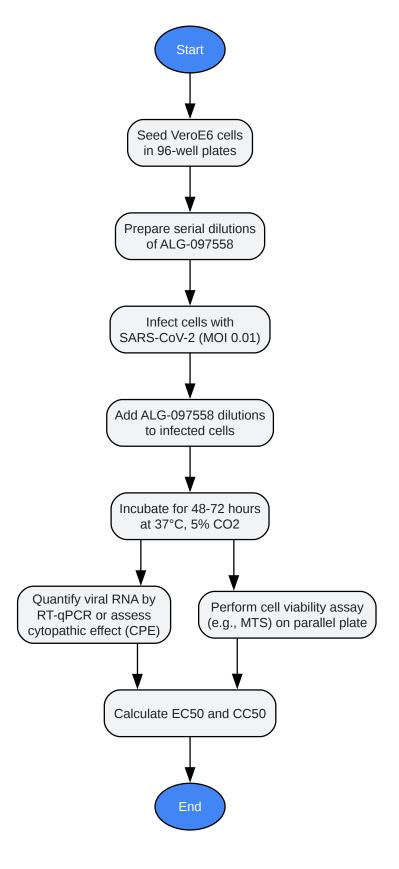
Procedure:

- Prepare serial dilutions of ALG-097558 in assay buffer. The final DMSO concentration should be kept below 1%.
- In a 96-well plate, add 30 μl of diluted 3CL protease (e.g., 2 ng/μl) to wells designated for positive control, inhibitor control, and test samples. Add 30 μl of assay buffer to blank wells.
- Add 10 μl of the diluted ALG-097558 or vehicle (for positive control) to the appropriate wells.
- Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.
- Prepare the FRET substrate solution in assay buffer.
- Initiate the enzymatic reaction by adding 10 μl of the substrate solution to all wells.
- Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically for 1 hour at room temperature (Excitation: ~360 nm, Emission: ~460 nm).
- Calculate the rate of reaction for each well. The percent inhibition is calculated relative to the vehicle control.
- Determine the IC50 value by fitting the dose-response curve using a suitable software.

In Vitro Viral Replication Inhibition Assay (EC50 Determination)

This protocol describes a method to determine the 50% effective concentration (EC50) of **ALG-097558** against a target coronavirus in a suitable cell line (e.g., VeroE6 for SARS-CoV-2).





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Figure 3: Workflow for EC50 Determination.



Materials:

- VeroE6 cells (or other susceptible cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Target coronavirus stock (e.g., SARS-CoV-2)
- ALG-097558, dissolved in DMSO
- 96-well cell culture plates
- RNA extraction kit and RT-gPCR reagents (for viral load quantification)
- Cell viability assay kit (e.g., MTS or CellTiter-Glo)

Procedure:

- Seed VeroE6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
- Prepare serial dilutions of ALG-097558 in cell culture medium.
- On the day of the experiment, remove the culture medium from the cells and infect with the coronavirus at a low multiplicity of infection (MOI), for example, 0.01.
- After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of ALG-097558.
- Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- Quantification of Viral Replication:
 - RT-qPCR: Extract viral RNA from the cell culture supernatant and quantify the viral load using a validated RT-qPCR assay.
 - Cytopathic Effect (CPE) Reduction: Visually score the CPE in each well or use a cell viability assay to quantify the protective effect of the compound.



- Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same concentrations of ALG-097558 and incubate for the same duration. Assess cell viability using an MTS or similar assay to determine the 50% cytotoxic concentration (CC50).
- Calculate the EC50 value from the dose-response curve of viral inhibition and the CC50 from the cytotoxicity data. The selectivity index (SI) can be calculated as CC50/EC50.

Syrian Hamster Model for In Vivo Efficacy

This protocol provides a general framework for evaluating the in vivo efficacy of **ALG-097558** in the Syrian hamster model of COVID-19. All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare.

Materials:

- Syrian golden hamsters
- SARS-CoV-2 virus stock (e.g., Delta variant)
- ALG-097558 formulation for oral gavage
- Vehicle control
- Anesthesia
- Biosafety level 3 (BSL-3) animal facility

Procedure:

- Acclimatize hamsters to the BSL-3 facility for a sufficient period.
- Anesthetize the hamsters and intranasally infect them with a defined dose of SARS-CoV-2.
- Initiate treatment with ALG-097558 via oral gavage at predetermined doses (e.g., 2.5, 8.3, and 25 mg/kg) and schedule (e.g., twice daily). A control group should receive the vehicle.
- Monitor the animals daily for clinical signs of disease, including weight loss and changes in activity.



- At a predetermined time point post-infection (e.g., day 4), euthanize the animals.
- Collect lung tissue for virological and histopathological analysis.
- Virological Analysis: Homogenize a portion of the lung tissue and determine the viral titer (e.g., by TCID50 assay) and viral RNA load (by RT-qPCR).
- Histopathological Analysis: Fix the remaining lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury and inflammation.
- Compare the viral load and lung pathology scores between the ALG-097558-treated groups and the vehicle control group to determine the in vivo efficacy.

Conclusion

ALG-097558 is a promising pan-coronavirus 3CL protease inhibitor with potent in vitro and in vivo activity. The provided data and protocols offer a foundation for researchers to further investigate its antiviral properties and potential as a therapeutic agent for coronavirus infections. The favorable preclinical profile, particularly its broad-spectrum activity and the lack of a need for a pharmacokinetic booster, positions **ALG-097558** as a significant candidate for further development.

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